2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of amides It is structurally characterized by the presence of an amino group attached to a tetrahydronaphthalene ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 2-amino-1,2,3,4-tetrahydronaphthalene with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes to enhance yield and purity. The reaction conditions are optimized to ensure the complete conversion of starting materials and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of 2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-aminotetralin: A stimulant drug with a similar tetrahydronaphthalene structure.
2-amino-1,2,3,4-tetrahydronaphthalen-1-one: Another compound with a similar core structure but different functional groups.
Uniqueness
2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and amino group make it versatile for various chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H16N2O/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8,13H2,(H,14,15) |
InChI Key |
VWRYNRSSLOECQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN |
Origin of Product |
United States |
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